Cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)-
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Overview
Description
Cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)- is a substituted cyclohexane derivative Cyclohexane is a common cycloalkane with the molecular formula C₆H₁₂ The compound is characterized by the presence of an ethoxy group at the second position, a methyl group at the fourth position, and an isopropyl group at the first position on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with cyclohexanone, the compound can be synthesized through a series of steps including:
Ethoxylation: Introduction of the ethoxy group at the second position using ethyl alcohol and an acid catalyst.
Methylation: Introduction of the methyl group at the fourth position using methyl iodide and a base.
Isopropylation: Introduction of the isopropyl group at the first position using isopropyl bromide and a base.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxy group to an ethyl group or the isopropyl group to a propyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common nucleophiles include sodium iodide (NaI) and ammonia (NH₃).
Major Products:
Oxidation: Formation of 2-hydroxy-4-methyl-1-(1-methylethyl)cyclohexane.
Reduction: Formation of 2-ethyl-4-methyl-1-(1-methylethyl)cyclohexane.
Substitution: Formation of 2-iodo-4-methyl-1-(1-methylethyl)cyclohexane.
Scientific Research Applications
Cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used as an intermediate in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)- depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The ethoxy and isopropyl groups may enhance its lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane fluidity or permeability.
Comparison with Similar Compounds
- Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-
- Cyclohexane, 2-ethoxy-4-methyl-1-(1-ethyl)-
- Cyclohexane, 2-ethoxy-4-methyl-1-(1-propyl)-
Comparison: Cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)- is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents. The isopropyl group at the first position also contributes to its distinct chemical and physical properties, such as boiling point, solubility, and steric effects in reactions.
Properties
CAS No. |
164351-97-7 |
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Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-ethoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C12H24O/c1-5-13-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3 |
InChI Key |
XZAREUVKALEUIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
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